![molecular formula C16H13ClN4O3 B2830919 3-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzamide CAS No. 941990-69-8](/img/structure/B2830919.png)
3-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzamide” is also known as Saflufenacil . It is a new pyrimidinedione herbicide registered for the preplant burndown and preemergence use in various agronomic crops .
Molecular Structure Analysis
The molecular structure of Saflufenacil is represented by the empirical formula C17H17ClF4N4O5S . The molecular weight is 500.85 .Scientific Research Applications
- Imidazole derivatives have demonstrated antibacterial and antimycobacterial properties. Researchers have explored their potential as novel agents against infectious diseases .
- Some imidazole-containing compounds exhibit anti-inflammatory and analgesic activities. Consider evaluating the effects of this compound in relevant animal models .
- Imidazole derivatives have been investigated for their antitumor properties. Explore the impact of this compound on tumor cell lines or xenograft models .
- Imidazole-based compounds may modulate glucose metabolism. Investigate whether this compound affects insulin sensitivity or glucose homeostasis .
- Imidazole derivatives often possess antioxidant properties. Evaluate the ability of this compound to scavenge free radicals and protect against oxidative stress .
- Imidazole-containing compounds have been studied for their gastroprotective effects. Investigate whether this compound reduces ulcer formation or promotes mucosal healing .
Antibacterial and Antimycobacterial Activity
Anti-Inflammatory and Analgesic Effects
Antitumor Potential
Antidiabetic Properties
Antioxidant Activity
Anti-Ulcerogenic Effects
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . This interaction often results in changes at the molecular level that can lead to various therapeutic effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways often involve processes related to the biological activities mentioned above .
Pharmacokinetics
Most of the synthesized compounds in the same class were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
It’s known that indole derivatives can have a wide range of effects at the molecular and cellular level due to their diverse biological activities .
properties
IUPAC Name |
3-chloro-N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O3/c1-20-13-12(15(23)21(2)16(20)24)11(6-7-18-13)19-14(22)9-4-3-5-10(17)8-9/h3-8H,1-2H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEMTJXHTPFNQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.